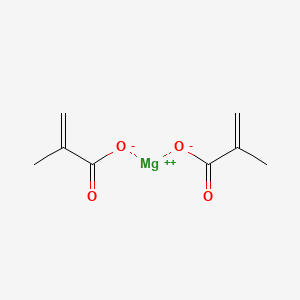
(E)-3-(4-azidophenyl)prop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-azidophenyl)prop-2-enal is an organic compound characterized by the presence of an azide group attached to a phenyl ring, which is further connected to a propenal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-azidophenyl)prop-2-enal typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromoacetophenone.
Formation of Propenal Moiety: The bromoacetophenone undergoes a Wittig reaction with a suitable phosphonium ylide to form the corresponding (E)-3-(4-bromophenyl)prop-2-enal.
Azidation: The bromine atom in the (E)-3-(4-bromophenyl)prop-2-enal is then replaced with an azide group using sodium azide in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-azidophenyl)prop-2-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The azide group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF for azidation reactions.
Major Products
Oxidation: (E)-3-(4-carboxyphenyl)prop-2-enal.
Reduction: (E)-3-(4-aminophenyl)prop-2-enal.
Substitution: Various substituted phenylpropenals depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: May be used in bioconjugation reactions due to the reactivity of the azide group.
Medicine: Potential precursor for the synthesis of pharmaceutical compounds.
Industry: Could be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-3-(4-azidophenyl)prop-2-enal would depend on its specific application. For example, in bioconjugation reactions, the azide group can participate in click chemistry reactions with alkynes to form stable triazole linkages. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-bromophenyl)prop-2-enal: Similar structure but with a bromine atom instead of an azide group.
(E)-3-(4-aminophenyl)prop-2-enal: Similar structure but with an amine group instead of an azide group.
(E)-3-(4-nitrophenyl)prop-2-enal: Similar structure but with a nitro group instead of an azide group.
Uniqueness
(E)-3-(4-azidophenyl)prop-2-enal is unique due to the presence of the azide group, which imparts distinct reactivity and potential for use in click chemistry and other applications.
Properties
Molecular Formula |
C9H7N3O |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
(E)-3-(4-azidophenyl)prop-2-enal |
InChI |
InChI=1S/C9H7N3O/c10-12-11-9-5-3-8(4-6-9)2-1-7-13/h1-7H/b2-1+ |
InChI Key |
MFGPIUGUWLAIGM-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=O)N=[N+]=[N-] |
Canonical SMILES |
C1=CC(=CC=C1C=CC=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2S)-6-[2-[3-[1-[[(3aS,4S,6aR)-4-(4-carboxybutyl)-2-oxo-3,3a,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-4-carbonyl]amino]decan-5-yl]-2-methylbenzoyl]hydrazinyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13832436.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,7-diaminoacridin-9-yl)amino]ethyl]pentanamide](/img/structure/B13832444.png)







